(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one
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Overview
Description
5-ethyl-3-[(N-methylanilino)methylidene]-2-thiophenone is a substituted aniline.
Scientific Research Applications
Crystal Structure and Applications
The crystal structure of related thiophene compounds has been a topic of interest due to their wide range of applications in material science and pharmaceuticals. Substituted thiophenes have shown diverse biological activities, including antibacterial, antifungal, antiviral, and antiprotozoal properties. They are also used in material sciences, for instance, in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Pharmacological Activity
Thiophene derivatives have shown significant pharmacological activity. For example, certain benzo[b]thiophen derivatives exhibited promising pharmacological properties, indicating a potential area of exploration for the compound (Chapman et al., 1971).
Anti-Proliferative Activity
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes revealed pronounced anti-proliferative activity and tumor cell selectivity. This suggests that the compound might have similar effects, especially in the context of specific tumor cell types (Thomas et al., 2017).
Antimicrobial Applications
The synthesis of tetra substituted thiophene derivatives and their evaluation as antimicrobial agents highlights another potential application for the compound . Thiophenes' ability to combat microbial threats is of significant interest in medical research (Sable et al., 2014).
Synthesis of Heteroatomic Podands
The synthesis of heteroatomic podands from thiophene derivatives suggests a use in creating complex molecules with potential applications in catalysis and molecular recognition. This may be an area where the compound could be useful (Kudyakova et al., 2012).
Antimicrobial and Anti-Breast Cancer Agents
Finally, the synthesis of thiazolyl(hydrazonoethyl)thiazoles using thiophene derivatives for potential anti-breast cancer applications points to the relevance of thiophene compounds in cancer research and treatment, which could extend to the compound (Mahmoud et al., 2021).
Properties
Molecular Formula |
C14H15NOS |
---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
(3E)-5-ethyl-3-[(N-methylanilino)methylidene]thiophen-2-one |
InChI |
InChI=1S/C14H15NOS/c1-3-13-9-11(14(16)17-13)10-15(2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b11-10+ |
InChI Key |
SXHJFACKRQUEPO-ZHACJKMWSA-N |
Isomeric SMILES |
CCC1=C/C(=C\N(C)C2=CC=CC=C2)/C(=O)S1 |
SMILES |
CCC1=CC(=CN(C)C2=CC=CC=C2)C(=O)S1 |
Canonical SMILES |
CCC1=CC(=CN(C)C2=CC=CC=C2)C(=O)S1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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